molecular formula C33H45N7O17S B12430693 (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid

(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid

Cat. No.: B12430693
M. Wt: 843.8 g/mol
InChI Key: NAFZHTBVPLIASG-YFNVTMOMSA-N
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Description

The compound (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid is a complex organic molecule with multiple functional groups, including carboxylic acids, amides, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the core structure: This involves the coupling of amino acids and peptides using peptide bond formation techniques such as carbodiimide-mediated coupling.

    Introduction of functional groups: Specific functional groups are introduced through selective reactions, such as the addition of carboxylic acid groups via oxidation reactions.

    Final assembly: The final compound is assembled through a series of protection and deprotection steps to ensure the correct functional groups are exposed at the right stages.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These machines can handle the repetitive nature of peptide bond formation and ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for designing peptide-based drugs.

    Biochemistry: It can serve as a model compound for studying protein-ligand interactions.

    Materials Science: Its unique structure can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid: is similar to other peptide-based compounds with multiple functional groups.

    Peptide-based drugs: Compounds like insulin or oxytocin, which also contain multiple amino acids and functional groups.

Uniqueness

This compound is unique due to its specific arrangement of functional groups and the presence of the sulfanyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C33H45N7O17S

Molecular Weight

843.8 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C33H45N7O17S/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

NAFZHTBVPLIASG-YFNVTMOMSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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